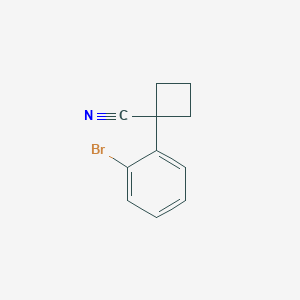

1-(2-Bromophenyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNBUMDTSAQSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632643 | |

| Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-62-9 | |

| Record name | 1-(2-Bromophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromophenyl)cyclobutanecarbonitrile CAS 28049-62-9

An In-depth Technical Guide on

Audience: Researchers, scientists, and drug development professionals.

Foreword

1-(2-Bromophenyl)cyclobutanecarbonitrile stands as a molecule of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, which uniquely combines a strained cyclobutane ring, a synthetically versatile nitrile group, and a reactive aryl bromide handle, designates it as a valuable building block for complex molecular architectures. This guide offers a deep dive into the core aspects of this compound, from its rational synthesis and detailed characterization to its reactivity and strategic applications, particularly in the context of drug discovery. The content herein is curated to provide not just procedural steps, but the underlying chemical logic, empowering researchers to leverage this compound's full potential.

Strategic Importance in Chemical Synthesis

The value of this compound in modern synthesis is rooted in its trifunctional nature.

-

The Cyclobutane Moiety: This four-membered ring introduces a degree of rigidity and a specific three-dimensional conformation into larger molecules. Its inherent ring strain can be both a tool for influencing molecular shape and a latent reactive element for ring-opening transformations. In drug design, such strained rings are explored to create novel scaffolds that can access previously undrugged pockets in biological targets.[1][2]

-

The Aryl Bromide: The bromo-substituted phenyl ring is a linchpin for diversification. It serves as a prime substrate for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the straightforward introduction of various carbon and heteroatom substituents, making it an ideal point for library synthesis and structure-activity relationship (SAR) studies.

-

The Nitrile Group: The cyano functionality is a versatile precursor to several critical functional groups. It can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening numerous pathways for further molecular elaboration.[7][8][9]

This combination of features makes the title compound a powerful intermediate in fragment-based drug discovery (FBDD), where small, well-characterized molecules are elaborated into potent and selective drug candidates.[10][11][12]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound is achieved through the intramolecular cyclization of a linear precursor, formed by the alkylation of 2-bromophenylacetonitrile.

Recommended Experimental Protocol

Reaction: Tandem SN2 alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.

Core Principle: This procedure relies on the generation of a stabilized carbanion at the benzylic position, which then sequentially displaces two bromide leaving groups to form the cyclobutane ring. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.

Step-by-Step Methodology:

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-bromophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the brown-colored benzylic anion is typically observed.

-

Alkylation: Add 1,3-dibromopropane (1.1 eq.) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Visualization of the Synthetic Pathway

Caption: Key steps in the synthesis of this compound.

Compound Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28049-62-9 | [13][14][15] |

| Molecular Formula | C₁₁H₁₀BrN | [14] |

| Molecular Weight | 236.11 g/mol | [14][16] |

| Appearance | White to off-white solid | [15] |

| Storage | Sealed in dry, room temperature or 2-8°C | [13][15] |

Spectroscopic Data Interpretation

The following data represent typical expected values for structural elucidation.[17][18][19]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct regions. Aromatic protons will appear as a multiplet between δ 7.1-7.7 ppm. The cyclobutane protons will be visible as multiplets in the aliphatic region, typically between δ 2.3-3.0 ppm, integrating to 6H. The complex splitting patterns arise from the restricted rotation and diastereotopic nature of the methylene protons.

-

¹³C NMR (101 MHz, CDCl₃): The spectrum will show 11 distinct signals. The nitrile carbon (C≡N) is expected around δ 122 ppm. The aromatic carbons will appear between δ 125-140 ppm, with the carbon bearing the bromine (C-Br) being distinct. The quaternary carbon of the cyclobutane ring will be around δ 45 ppm, with the methylene carbons appearing further upfield.

-

Infrared (IR) Spectroscopy (ATR): A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

Mass Spectrometry (MS-EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) at m/z 235 and 237.

Reactivity and Synthetic Applications

The molecule's structure offers three primary sites for chemical modification, making it a versatile synthetic intermediate.

Caption: Major synthetic transformations of the core molecule.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the most reactive site for transformations such as:

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a robust method for creating biaryl structures.[3]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a strong base to form N-aryl products, a crucial transformation in pharmaceutical synthesis.

-

Sonogashira Coupling: Reaction with a terminal alkyne catalyzed by palladium and a copper(I) co-catalyst, yielding an aryl-alkyne product.

Nitrile Group Transformations

The nitrile group is a gateway to other essential functionalities:

-

Hydrolysis: Under strong acidic (e.g., H₂SO₄, H₂O) or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 1-(2-bromophenyl)cyclobutanecarboxylic acid.

-

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) reduces the nitrile to a primary amine, [1-(2-bromophenyl)cyclobutyl]methanamine. This amine serves as a key precursor for amides, sulfonamides, and other nitrogen-containing structures.

Safety and Handling

Proper handling of this compound is imperative. While specific toxicity data is limited, the structure suggests several potential hazards.[20]

-

Precautionary Measures: Based on its precursor, 2-bromobenzyl cyanide, this compound should be treated as a potent lachrymator and irritant.[21][22][23] All handling should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents. Reaction with acids or bases could potentially lead to the release of hydrogen cyanide, especially under harsh conditions.[21]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for synthetic innovation. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the efficient construction of complex molecules from a single, versatile core. For researchers in drug discovery and process development, a thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its considerable potential in creating novel chemical entities.

References

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China).

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

-

The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. URL: [Link]

-

A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters - ACS Publications. URL: [Link]

-

Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. URL: [Link]

-

Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research - ACS Publications. URL: [Link]

-

Conversion of nitrile to other functional groups. ResearchGate. URL: [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. URL: [Link]

-

Progress of Enantioselective Nitrile Biotransformations in Organic Synthesis. CHIMIA. URL: [Link]

-

Common Name: BROMOBENZYL CYANIDE HAZARD SUMMARY. NJ.gov. URL: [Link]

-

Thermal Cyclobutane Ring Formation. Semantic Scholar. URL: [Link]

-

Fused-Ring Formation by an Intramolecular "Cut-and-Sew" Reaction between Cyclobutanones and Alkynes. PubMed. URL: [Link]

-

Bromobenzyl Cyanide. PubChem. URL: [Link]

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. URL: [Link]

-

Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses. URL: [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. URL: [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab. URL: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. URL: [Link]

-

1-(3-Bromophenyl)cyclobutane-1-carbonitrile. PubChem. URL: [Link]

-

Fragment-based drug discovery and its application to challenging drug targets. PubMed. URL: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

-

Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry. ResearchGate. URL: [Link]

-

Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. URL: [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. URL: [Link]

-

Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. MDPI. URL: [Link]

-

Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. NIH. URL: [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. baranlab.org [baranlab.org]

- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 28049-62-9|this compound|BLD Pharm [bldpharm.com]

- 14. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 [chemicalbook.com]

- 15. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9 [m.chemicalbook.com]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. files.eric.ed.gov [files.eric.ed.gov]

- 19. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 20. echemi.com [echemi.com]

- 21. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. nj.gov [nj.gov]

- 23. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Bromophenyl)cyclobutanecarbonitrile molecular weight and formula

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a strategically important synthetic building block in modern medicinal chemistry. Its unique molecular architecture, combining a conformationally rigid cyclobutane scaffold, a versatile nitrile functional group, and a synthetically tractable 2-bromophenyl moiety, offers a compelling platform for the development of novel therapeutics. The cyclobutane ring is increasingly utilized to impart favorable drug-like properties, such as improved metabolic stability, reduced planarity, and precise three-dimensional orientation of pharmacophoric elements.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its strategic application in drug discovery, particularly as a scaffold for generating diverse chemical libraries through cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.

Molecular Profile and Physicochemical Properties

The utility of this compound stems from the distinct contributions of its three primary structural components: the phenyl ring, the cyclobutane core, and the nitrile group. The ortho-bromine atom on the phenyl ring serves as a key reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification.[2] The four-membered cyclobutane ring introduces a significant degree of conformational rigidity, which can enhance a molecule's binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding.[1][2]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀BrN | [3][4][5] |

| Molecular Weight | 236.11 g/mol | [3][4][5] |

| CAS Number | 28049-62-9 | [3][4][5] |

| Appearance | White to off-white solid | [2][4] |

| Storage Conditions | Store at 2-8°C, sealed under dry conditions | [4] |

| SMILES Code | N#CC1(C2=CC=CC=C2Br)CCC1 | [5] |

| InChI Key | InChI=1S/C11H10BrN/c12-10-4-2-1-3-9(10)11(8-13)5-6-7-11/h1-4H,5-7H2 | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic addition of a carbanion to a cyclobutanone precursor, followed by functional group manipulation, or via a nucleophilic substitution pathway. A common and reliable method involves the reaction of 2-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

The causality behind this experimental choice lies in its efficiency. 2-Bromophenylacetonitrile provides the core aromatic and nitrile moieties, and its benzylic proton is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS). The resulting carbanion acts as a nucleophile, undergoing a double alkylation with 1,3-dibromopropane to form the cyclobutane ring in a single, well-controlled process.

Diagram 1: Synthetic Workflow

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful progression through each step confirms the success of the previous one, culminating in analytical verification of the final product.

-

Flask Preparation: An oven-dried, 500 mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is placed under an argon atmosphere.

-

Expertise & Experience: Strict exclusion of atmospheric moisture is critical, as strong bases like NaHMDS react readily with water, which would quench the reaction and reduce yield.

-

-

Reagent Addition: Add 2-bromophenylacetonitrile (1.0 equiv) to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 2.2 equiv) dropwise over 20 minutes. Stir the resulting dark solution at -78°C for 30 minutes.

-

Expertise & Experience: Using a slight excess of base ensures complete deprotonation to form the reactive carbanion. The low temperature controls the reaction rate and prevents potential side reactions.

-

-

Cyclization: Add 1,3-dibromopropane (1.05 equiv) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Reaction Quench: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Trustworthiness: The quench neutralizes the remaining base and protonates any remaining carbanion intermediates, ensuring the reaction is safely terminated.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Trustworthiness: TLC analysis is used to monitor the reaction progress and guide the choice of solvent system for chromatography, ensuring effective separation of the product from starting materials and byproducts.

-

-

Characterization: Confirm the structure and purity of the isolated white to off-white solid using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The infrared spectrum should show a characteristic nitrile (C≡N) stretch around 2224 cm⁻¹.[6]

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold in drug discovery programs.

A. Bioisosteric Replacement and Scaffold Hopping

The cyclobutane ring serves as a valuable bioisostere for other chemical groups.[1] For instance, it can replace a gem-dimethyl group to lock in a specific conformation or substitute for larger, more flexible rings to improve pharmacokinetic properties. Its three-dimensional, puckered structure helps to overcome the flat, planar nature of many aromatic drug candidates, which can improve solubility and reduce non-specific binding.[1]

B. A Platform for Library Synthesis via Cross-Coupling

The 2-bromophenyl group is a powerful synthetic handle for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes introduces vinyl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

This synthetic flexibility is crucial during the lead optimization phase of drug discovery, where fine-tuning of molecular properties is essential.

Diagram 2: Downstream Synthetic Diversification

Caption: Potential cross-coupling reactions for diversifying the core scaffold.

Analytical and Safety Protocols

Rigorous quality control and safe handling are paramount when working with novel chemical entities.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Expected Outcome |

| ¹H & ¹³C NMR | Structural confirmation and purity assessment | Spectra consistent with the proposed structure, absence of significant impurity signals. |

| FT-IR | Functional group identification | Presence of a sharp C≡N stretch (~2224 cm⁻¹), aromatic C-H, and aliphatic C-H stretches. |

| LC-MS | Purity determination and mass confirmation | A single major peak in the chromatogram with a mass corresponding to [M+H]⁺ or [M+Na]⁺. |

| HPLC | Quantitative purity assessment | Purity ≥95% by peak area normalization. |

Protocol: Purity Assessment by HPLC

-

System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using acetonitrile and water (both with 0.1% trifluoroacetic acid). A typical starting point is a 60:40 mixture of acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Injection Volume: 10 µL.

-

Validation: The retention time should be consistent across runs, and the peak shape should be symmetrical. Purity is calculated from the area percentage of the main peak.

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its strategic combination of a conformationally constraining cyclobutane ring and a synthetically versatile bromophenyl group provides medicinal chemists with a powerful tool for navigating complex SAR landscapes. The continued development of efficient synthetic methods and the exploration of this scaffold in diverse therapeutic areas will undoubtedly lead to the discovery of novel clinical candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- ChemicalBook. (2025-10-14). 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.

- Benchchem. 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGZr5b-eod8bBwkq3z6mvkKLF_-Rw3IpLOZCjkV8ExB2bd4UrK1yVcFwSCM4ABmPW8zCh0JF4e-21Lm_ZCtxVZUdS4qcaetZRnkSEGodcZVtu8agFpUsrC_oytW5lpRldIw7DTfnQ=]

- Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth. 2012, 89, 159-169. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLONkXyZrTQ-UJ4bxi975EDvLCkWh4KeJ9DdawBvj6wkXk-vFFn5u6kf-iDuFBz6U1rUmUZdA5--_1kzqEjv6qCRE6wFVFgEovYNP6lsf27b70b4iYp2_pv-Wz94hzXmcWvHPs]

- ChemicalBook. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsAxCzAB9mNulVpObw9BxIppNrIJmqJf7OXiKg7An2kPJs3mI9D-V5b5KBvzaSGmXXFCUa8FyDwEF4BxNX-RVXfjB9XViSYQRUTgiJemrwHFxyVD5w_hp1pXX3pHd3TWKnOFT2Aj2etMPyA-BdFWEdAABGk_LEq-boG_e_GZN6FQ==]

- MySkinRecipes. 1-(2-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU81yeK1VLzTPuFEuCsuVCCTIZkfhlDospC9tzElStm8GljAdJuOv0b5R3vAQV2knfaYJ57OaqNfgzawUVf0GYUK1RIKnSubQXs7x6ZH7mDcKPj5tpGX6Nsu_hr8OLmVsYCTqaSsHFD6kekQhSOkKH1KH-bx64AU64my5w2NafitOJimcnybAqD_oVouETup-1kfSKO5QmAJelC3ehOeWAc89TWxqli1xJNpZwsQ==]

- BLD Pharm. This compound | 28049-62-9. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM0BusQUzkdsYwvIUBh3pwkeDj7LYVpNPPXWvwiSkWQaz5HSu86bYxuSxAV8s5qBlT_JI2umSFN3VLjG7T-PRKOciD4IFFAX_rILk53pM0_KteF7OZG43MKgGJ9x4tsNnaQq9Mb71_ZQWPXz0=]

- Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Lv-FsE4O3IoxbNO1BlYIVImB8pfuOCniPWm1BN7vvcpjhusJDRFZcjwrDSZ0INlQKYFM1dFazvGsTyh6e-cbziSJPUEcNDtIXnGb2pHI3u3TM1lRvWsDK18dypf26lE020e6AFY2j_zM9OI=]

- AKSci. 1-(4-Bromophenyl)cyclobutanecarbonitrile | 485828-58-8. Retrieved from AKSci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe3GqB1evSkQ3Nzye2x5pPHKv8bVqXMDvlXtvYK74v4qKkie8epzSXwkUgvchqbSh123AwKMlutNplUmXNMP9nInzJfVarjGmSdXUtmqn9UPc6dmUSrLmrlA8DXSFD2GTSvOiuYTk=]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Bromophenyl)Cyclopropanecarbonitrile [myskinrecipes.com]

- 3. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 [chemicalbook.com]

- 4. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9 [m.chemicalbook.com]

- 5. 28049-62-9|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. 485828-58-8 1-(4-Bromophenyl)cyclobutanecarbonitrile AKSci X5126 [aksci.com]

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Structural Analogs and Derivatives as Potent Neuromodulators

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromophenyl)cyclobutanecarbonitrile, a key scaffold in the development of novel central nervous system (CNS) agents. We delve into the intricate structure-activity relationships (SAR), detailed synthetic methodologies, and the pharmacological landscape of its analogs and derivatives, with a particular focus on their modulation of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative therapeutics for neurological and psychiatric disorders.

Introduction: The Emergence of Arylcycloalkylamines in Neuroscience

The journey into the therapeutic potential of arylcycloalkylamines began with the discovery of phencyclidine (PCP) and the subsequent development of ketamine.[1][2] These compounds, characterized by an aryl group and an amine-bearing cycloalkane, exhibit profound effects on the CNS, primarily through their interaction with the NMDA receptor.[3][4] this compound represents a strategic evolution from the well-trodden path of arylcyclohexylamines, offering a unique conformational rigidity and electronic profile due to its cyclobutane core and nitrile functionality.[5][6] This guide will explore the chemical nuances and biological implications of this promising scaffold.

Deconstructing the Core: Structure-Activity Relationships

The pharmacological activity of this compound and its analogs is a finely tuned interplay of its three key structural components: the bromophenyl ring, the cyclobutane scaffold, and the nitrile group.

The Influence of the Aryl Moiety

The nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. The bromine atom at the ortho position in the parent compound introduces significant steric and electronic effects, influencing the molecule's interaction with the receptor binding pocket.[5]

-

Halogen Substitution: Electron-withdrawing groups like halogens (Br, Cl) on the aromatic ring can impact the molecule's reactivity in nucleophilic substitution and coupling reactions.[5] The position of the halogen is also crucial; for instance, ortho-substitution can induce a specific conformation that may be favorable for receptor binding.

-

Other Substituents: The replacement of the bromo group with other functionalities, such as methoxy or alkyl groups, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.[5]

The Cycloalkane Core: A Matter of Rigidity and Strain

The choice of the cycloalkane ring significantly impacts the spatial arrangement of the pharmacophoric elements. The cyclobutane ring, with its higher ring strain compared to cyclohexane, imposes a distinct conformational constraint on the molecule.[5][6] This rigidity can lead to a more defined orientation within the binding site, potentially enhancing affinity and selectivity. The introduction of substituents on the cyclobutane ring can further refine the molecule's three-dimensional shape and biological activity.[7]

The Pivotal Role of the Nitrile Group

The nitrile group is not merely a passive component; it is a key pharmacophore that can engage in various non-covalent interactions within the receptor.[8][9]

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket.[8][10]

-

Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions.

-

Metabolic Stability: The nitrile group is generally metabolically stable, which can contribute to a more favorable pharmacokinetic profile.[9][11]

-

Covalent Interactions: In some cases, the nitrile group can act as a warhead, forming a reversible or irreversible covalent bond with nucleophilic residues like cysteine or serine in the active site of a target protein.[11]

Synthetic Pathways: Crafting the Cyclobutane Core

The synthesis of this compound and its derivatives can be achieved through several strategic routes. The choice of a particular method often depends on the desired substitution pattern, scalability, and stereochemical control.

General Strategy: Nucleophilic Addition to a Cyclobutanone Precursor

A common and versatile approach involves the nucleophilic addition of an organometallic reagent derived from a substituted bromobenzene to a cyclobutanone derivative, followed by the introduction of the nitrile group.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Preparation of 2-Bromophenylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-2-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl halide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-(2-Bromophenyl)cyclobutanol

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, dissolve cyclobutanone (1.1 eq) in anhydrous THF.

-

Add the cyclobutanone solution dropwise to the Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)cyclobutanol.[12]

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a solution of 1-(2-bromophenyl)cyclobutanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride) at 0 °C.

-

Stir the reaction mixture at room temperature until the dehydration is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the intermediate alkene.

-

Alternatively, the alcohol can be converted to a better leaving group (e.g., a tosylate) and then displaced with cyanide.

-

For the direct conversion of the alcohol to the nitrile, a mixture of sodium cyanide (or potassium cyanide) and an acid (e.g., p-toluenesulfonic acid) in a suitable solvent can be used.

-

Heat the reaction mixture to reflux until the reaction is complete.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.[13]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28049-62-9 | [13][14] |

| Molecular Formula | C₁₁H₁₀BrN | [13][15] |

| Molecular Weight | 236.11 g/mol | [13] |

| Appearance | White to off-white solid | [13] |

| Boiling Point | 347.2 °C at 760 mmHg | [15] |

| Density | 1.46 g/cm³ | [15] |

| Storage | 2-8 °C, sealed in dry conditions | [13] |

Pharmacological Profile: Targeting the NMDA Receptor

Arylcycloalkylamines, the broader class to which this compound belongs, are well-established as non-competitive antagonists of the NMDA receptor.[3][4] They exert their effects by binding to a site within the ion channel pore, often referred to as the PCP binding site, thereby blocking the influx of calcium ions.[3]

The unique structural features of this compound and its analogs suggest a similar mechanism of action. The development of derivatives with varying substituents on the phenyl ring and modifications of the cyclobutane core allows for the fine-tuning of their affinity and selectivity for different NMDA receptor subtypes.[16][17] This subtype selectivity is a key goal in modern drug discovery, as it may lead to therapeutics with improved efficacy and reduced side effects.

The Landscape of Analogs and Derivatives: Expanding the Chemical Space

The modular nature of the this compound scaffold allows for the systematic exploration of its chemical space to optimize pharmacological properties.

Table 2: Representative Structural Analogs and Their Rationale

| Analog/Derivative | Structural Modification | Rationale for Synthesis | Potential Impact |

| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | Substitution of bromine with chlorine on the phenyl ring. | To investigate the effect of a different halogen on binding affinity and metabolic stability. | Altered electronic properties and steric hindrance, potentially affecting receptor interaction. |

| 1-(3-Bromophenyl)cyclobutanecarbonitrile | Isomeric shift of the bromine atom from the ortho to the meta position. | To probe the spatial requirements of the receptor's binding pocket. | Changes in the molecule's overall shape and dipole moment, likely altering binding affinity.[18] |

| 1-(2-Bromophenyl)cyclopentanecarbonitrile | Expansion of the cyclobutane ring to a cyclopentane ring. | To assess the influence of ring size and conformational flexibility on activity. | Reduced ring strain and increased conformational freedom, which may decrease binding affinity. |

| 2-(2-Bromophenyl)cyclobutanamine | Reduction of the nitrile group to a primary amine. | To introduce a basic center and explore interactions with different receptor residues. | Increased polarity and the ability to form salt bridges, potentially leading to a different pharmacological profile. |

Future Directions and Conclusion

This compound and its derivatives represent a compelling class of compounds for the development of novel CNS therapeutics. Their ability to modulate the NMDA receptor, coupled with the tunability of their structure, offers a rich field for further investigation. Future research should focus on:

-

Elucidating Subtype Selectivity: Systematic pharmacological screening of a diverse library of analogs to identify compounds with selectivity for specific NMDA receptor subtypes (e.g., GluN2B).

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of neurological and psychiatric disorders.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these molecules to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

References

-

Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). (n.d.). Request PDF. Retrieved from [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Flexible route to enantiomerically enriched cyclobutanes. (2019). Research - Chemistry World. Retrieved from [Link]

-

Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021). MDPI. Retrieved from [Link]

-

Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Arylcyclohexamines: Ketamine, Phencyclidine, and Analogues. (n.d.). OUCI. Retrieved from [Link]

-

Arylcyclohexylamines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Mechanism of action of arylcyclohexylamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Arylcyclohexylamines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). ResearchGate. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved from [Link]

-

1-(2-Bromophenyl)Cyclopropanecarbonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). PubMed. Retrieved from [Link]

- Novel cyclobutane derivatives. (n.d.). EP0481320A1 - Google Patents.

- Process for preparing a cyclohexanecarbonitrile derivative. (n.d.). EP2616433B1 - Google Patents.

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

-

Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Different binding affinities of NMDA receptor channel blockers in various brain regions. (n.d.). PubMed. Retrieved from [Link]

-

1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9. (n.d.). ChemicalBook. Retrieved from [Link]

-

1-(2-BROMOPHENYL)-CYCLOBUTANECARBONITRILE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. (n.d.). Chemsrc.com. Retrieved from [Link]

-

1-(2-Bromophenyl)cyclobutanol. (n.d.). PubChem. Retrieved from [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central. Retrieved from [Link]

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (n.d.). WO2010079405A2 - Google Patents.

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved from [Link]

- Preparation method of cyclobutane tetracarboxylic dianhydride. (n.d.). CN114507240A - Google Patents.

- Preparation of cyclic allylic nitro compounds. (n.d.). US10717701B2 - Google Patents.

-

1-(3-Bromophenyl)cyclobutane-1-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved from [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. Retrieved from [Link]

-

A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

-

A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(2-Bromophenyl)cyclobutanol | C10H11BrO | CID 68900251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9 [m.chemicalbook.com]

- 14. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 [chemicalbook.com]

- 15. 1-(2-BROMOPHENYL)-CYCLOBUTANECARBONITRILE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 16. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 1-(2-Bromophenyl)cyclobutanecarbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of this compound, a compound of interest for synthetic chemistry and drug development professionals. While experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis. We will explore the theoretical foundations and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to serve as a self-validating framework for researchers.

Introduction

This compound (Molecular Formula: C₁₁H₁₀BrN, Molecular Weight: 236.11 g/mol ) is a halogenated aromatic compound featuring a quaternary carbon center linking a bromophenyl ring, a cyclobutane ring, and a nitrile functional group.[1][2] Such scaffolds are valuable in medicinal chemistry as the distinct structural motifs can be pivotal for biological activity and patentability. The bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups.

Given its potential as a synthetic intermediate, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure. This guide outlines the expected spectroscopic signature of this compound, offering a predictive blueprint for its characterization.

Molecular Structure and Spectroscopic Overview

A logical workflow is essential for the complete and efficient characterization of a novel or synthesized compound. The process involves a multi-technique approach where each method provides complementary information.

Caption: A standard workflow for the spectroscopic characterization of a synthetic compound.

The structure of this compound presents several key features for spectroscopic analysis:

-

An ortho-disubstituted (1,2-disubstituted) benzene ring.

-

A cyclobutane ring with three distinct methylene proton environments.

-

A quaternary carbon atom.

-

A nitrile (C≡N) functional group.

-

A carbon-bromine (C-Br) bond.

Caption: Structure of this compound with key carbon atoms labeled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone of structural elucidation, providing detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the key diagnostic regions are the aromatic region (7.0-8.0 ppm) and the aliphatic region (1.5-3.0 ppm). The substitution pattern on the benzene ring is expected to produce a complex, yet interpretable, set of four distinct signals. The diastereotopic protons of the cyclobutane ring will give rise to overlapping multiplets.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its single residual peak at ~7.26 ppm, which serves as an internal reference.

-

Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous for resolving complex multiplets, which are expected for this compound.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

-

Spectral Width: A sweep width of -2 to 12 ppm is sufficient to cover all expected proton signals.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show signals in two main regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | dd | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded by its electronegativity. The splitting pattern (doublet of doublets) arises from coupling to two non-equivalent neighboring protons.[3] |

| ~ 7.55 | dd | 1H | Ar-H | Aromatic proton ortho to the cyclobutane group, deshielded by the ring current and anisotropy of the nitrile. |

| ~ 7.40 | td | 1H | Ar-H | Aromatic proton meta to bromine, appearing as a triplet of doublets due to coupling with two ortho and one para proton. |

| ~ 7.20 | td | 1H | Ar-H | Aromatic proton meta to the cyclobutane group, typically the most shielded of the aromatic protons. |

| 2.70 - 2.90 | m | 2H | Cyclobutane-H (α) | Protons on the carbons adjacent to the quaternary center. They are deshielded by the proximity of the aromatic ring and nitrile group. |

| 2.45 - 2.65 | m | 2H | Cyclobutane-H (α) | The other two protons adjacent to the quaternary center. Expected to be a complex multiplet due to geminal and vicinal coupling. |

| 2.00 - 2.20 | m | 2H | Cyclobutane-H (β) | Protons on the carbon furthest from the phenyl ring, appearing as a complex multiplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. A standard broadband proton-decoupled experiment will show each unique carbon as a single sharp peak. For this molecule, we expect to see 9 distinct signals: 6 for the aromatic carbons, 2 for the cyclobutane carbons (due to symmetry), and 1 for the nitrile carbon. The quaternary carbon signals (C-Br, C-CN, and the ipso-carbon) will typically be of lower intensity.

Experimental Protocol

-

Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard.

-

Predicted Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 142 | Quaternary | Ar-C (ipso) | The aromatic carbon attached to the cyclobutane ring. Its chemical shift is influenced by the alkyl substituent.[4] |

| ~ 134 | CH | Ar-CH | Aromatic CH carbon. |

| ~ 131 | CH | Ar-CH | Aromatic CH carbon. |

| ~ 128 | CH | Ar-CH | Aromatic CH carbon. |

| ~ 127 | CH | Ar-CH | Aromatic CH carbon. |

| ~ 122 | Quaternary | Ar-C-Br | The carbon atom directly bonded to bromine shows a characteristic shift.[4] |

| ~ 121 | Quaternary | C≡N | The nitrile carbon has a distinct chemical shift in this region.[5] |

| ~ 45 | Quaternary | C-(Ar)(CN) | The quaternary carbon of the cyclobutane ring. |

| ~ 35 | CH₂ | Cyclobutane-CH₂ (β) | Methylene carbons adjacent to the quaternary center. |

| ~ 17 | CH₂ | Cyclobutane-CH₂ (γ) | The single methylene carbon at the 'bottom' of the ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the most diagnostic peaks will be the sharp C≡N stretch and the various C-H and C-Br stretches.

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared.

-

Instrument: A standard benchtop FTIR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to produce the final spectrum.

-

Resolution: 4 cm⁻¹ is sufficient for routine identification.

-

Predicted Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring.[6] |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Characteristic of the sp³ C-H bonds in the cyclobutane ring.[6] |

| ~ 2240 | Sharp, Medium | C≡N Stretch | This is a highly diagnostic, sharp absorption for the nitrile functional group. Its intensity is medium because it is attached to a quaternary carbon.[7] |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C Stretch | These absorptions are characteristic of the benzene ring skeleton. |

| 750 - 700 | Strong | C-H Out-of-plane Bend | A strong band in this region is highly indicative of ortho-disubstitution on a benzene ring. |

| 600 - 500 | Medium-Strong | C-Br Stretch | The carbon-bromine stretch appears in the low-frequency "fingerprint" region of the spectrum.[8] |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence of bromine is easily identified due to its characteristic isotopic signature: a near 1:1 ratio of the M+ and M+2 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used.

-

Mass Range: Scan from m/z 50 to 500.

-

Predicted Spectrum and Interpretation

| m/z Value | Identity | Rationale |

| 235.00 / 237.00 | [M+H]⁺ | The protonated molecular ion peak. The two peaks of nearly equal intensity are the definitive signature of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). |

| 209.02 / 211.02 | [M-CN]⁺ | Loss of the nitrile radical is a possible fragmentation pathway. |

| 182.04 / 184.04 | [C₇H₆Br]⁺ | Fragmentation involving the loss of the cyclobutanecarbonitrile moiety. |

| 156.96 | [C₆H₄Br]⁺ | The bromophenyl cation, a very common fragment for such compounds. |

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (notably the nitrile), and mass spectrometry verifies the molecular weight and elemental composition, with the bromine isotopic pattern serving as a crucial confirmation point. The predicted data presented in this guide provides a robust framework for researchers to confirm the synthesis and purity of this valuable chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry.

-

Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159-169. Available at: [Link]

-

HFC. (n.d.). 1-(2-Bromophenyl)cyclopentanecarbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Angene. (n.d.). Cyclopropanecarbonitrile, 1-(2-bromophenyl)-. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Chehab, S., et al. (n.d.). Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions.

- NMR spectra ¹³C. (n.d.).

-

NIST. (n.d.). Cyclobutanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Brown, W. P. (n.d.). Infrared Spectroscopy. Doc Brown's Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.

-

NIST. (n.d.). Cyclohexanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

Sources

- 1. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 [chemicalbook.com]

- 2. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9 [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

commercial availability of 1-(2-Bromophenyl)cyclobutanecarbonitrile

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its commercial availability, physicochemical properties, logical synthetic pathways, and its strategic application as a building block in modern synthetic chemistry.

Introduction and Strategic Importance

This compound (CAS No. 28049-62-9) is a substituted aromatic compound featuring a unique combination of three key functional moieties: a brominated phenyl ring, a strained cyclobutane ring, and a cyano (nitrile) group. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis.

The strategic importance of this molecule lies in the distinct roles each component plays:

-

Bromophenyl Group: The bromine atom at the ortho-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for the introduction of further molecular complexity.[1] Halogenated aromatic systems are frequently employed in the design of pharmaceuticals and agrochemicals to enhance biological activity and stability.[2]

-

Cyclobutane Ring: Increasingly utilized in medicinal chemistry, the cyclobutane motif offers a rigid, puckered three-dimensional scaffold.[3][4] Its incorporation into drug candidates can improve metabolic stability, fine-tune binding conformations, increase potency, and serve as a bioisostere for other chemical groups like alkenes or larger rings.[3][4]

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing a gateway to numerous other functional groups essential for pharmacophore development.

The convergence of these features in a single, readily available molecule allows for the rapid construction of complex and novel chemical entities for screening and development.

Commercial Availability and Procurement

This compound is commercially available from a variety of fine chemical suppliers that specialize in providing building blocks for research and development. It is typically offered in research-scale quantities, from milligrams to several grams.

For procurement, researchers should reference the compound by its CAS Number (28049-62-9) to ensure the correct isomer is sourced. Several suppliers list this compound in their catalogs, often with specified purity levels (typically ≥95%).

Table 1: Supplier Information and Chemical Identifiers

| Parameter | Value | Source(s) |

| Chemical Name | This compound | [5][6][7] |

| CAS Number | 28049-62-9 | [5][6][7] |

| Molecular Formula | C₁₁H₁₀BrN | [5][6][7] |

| Molecular Weight | 236.11 g/mol | [5][7] |

| MDL Number | MFCD11036692 | [6][7] |

| Example Suppliers | BLD Pharm, Shanghai Amole Biotechnology | [5][6] |

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information and to request a Certificate of Analysis (CofA).

Physicochemical and Safety Data

Understanding the physical properties and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Density | 1.46 g/cm³ (Predicted) | [5] |

| Boiling Point | 347.2 °C at 760 mmHg (Predicted) | [5] |

| Storage | Sealed in dry, room temperature | [6] |

Safety and Handling

While specific toxicology data for this exact compound is limited, related brominated aryl nitriles are classified as hazardous. Based on data for analogous structures like 1-(2-Bromophenyl)cyclopropanecarbonitrile, the following precautions are advised[8]:

-

Hazard Statements: Assumed to be harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Logical Synthesis and Manufacturing Overview

The industrial production of this compound is achieved through multi-step organic synthesis. While proprietary methods may vary between manufacturers, a logical and common approach involves the alkylation of a phenylacetonitrile derivative.

A plausible synthetic route can be inferred from established chemical reactions and procedures for similar molecules.[2][9] The core transformation likely involves the formation of a carbon-carbon bond between the benzylic carbon of a 2-bromophenylacetonitrile precursor and a suitable 1,3-dihalobutane or a related cyclobutane electrophile.

Key Synthetic Steps:

-

Deprotonation: The synthesis would commence with 2-bromophenylacetonitrile. The α-proton (the proton on the carbon adjacent to both the phenyl ring and the nitrile) is acidic and can be removed by a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a stabilized carbanion (enolate).

-

Cyclization/Alkylation: This nucleophilic carbanion is then reacted with a bifunctional electrophile, such as 1-bromo-3-chloropropane or 1,3-diiodopropane, in an intramolecular-like cyclization to form the four-membered cyclobutane ring.

-

Workup and Purification: Following the reaction, an aqueous workup is performed to quench the base and remove inorganic salts. The crude product is then purified, typically via column chromatography on silica gel, to isolate the this compound with high purity.

Diagram 2: Relationship between structural features and synthetic applications.

Analytical Characterization

Quality control and structural verification are paramount. Commercially sourced material should be accompanied by a Certificate of Analysis detailing its purity and the methods used for verification. Standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the placement of protons, verifying the overall structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the sharp, characteristic absorbance of the nitrile (C≡N) stretch, typically around 2230-2260 cm⁻¹.

Conclusion

This compound is a readily available and strategically valuable chemical building block for researchers in synthetic and medicinal chemistry. Its unique trifecta of a reactive bromine handle, a convertible nitrile group, and a conformationally rigid cyclobutane ring provides an efficient platform for the synthesis of novel and complex molecules. Understanding its commercial availability, safe handling protocols, and potential synthetic applications enables its effective integration into drug discovery and development workflows, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.

References

- 1-(2-BROMOPHENYL)-CYCLOBUTANECARBONITRILE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com.

- 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile | Benchchem.

- Organic Syntheses Procedure.

- 28049-62-9|this compound|BLD Pharm.

- 1-(2-Bromophenyl)Cyclopropanecarbonitrile - MySkinRecipes.

- 1-(2-Bromophenyl)cyclopropanecarbonitrile - Oakwood Chemical.

- CAS 29786-38-7 suppliers, 1-(3-Bromophenyl) - Pharma Info Source.

- Cyclobutanes in Small‐Molecule Drug Candid

- 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 - ChemicalBook.

- Spectroscopy Data for Undergradu

- Cyclobutane Deriv

- 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem.

- Buy 1-(4-Bromophenyl)

Sources

- 1. 1-(2-Bromophenyl)Cyclopropanecarbonitrile [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1-(2-BROMOPHENYL)-CYCLOBUTANECARBONITRILE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. 28049-62-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9 [chemicalbook.com]

- 8. 1-(2-Bromophenyl)cyclopropanecarbonitrile [oakwoodchemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

safety and handling of 1-(2-Bromophenyl)cyclobutanecarbonitrile

An In-depth Technical Guide to the Safe Handling and Application of 1-(2-Bromophenyl)cyclobutanecarbonitrile

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, synthesis, and application of this compound. As a key synthetic intermediate, understanding its properties and reactivity is paramount for its effective and safe utilization in complex organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a cyclobutane ring and a nitrile functional group. This unique combination of moieties makes it a versatile building block, particularly for creating sterically hindered quaternary centers, a common feature in bioactive molecules. The presence of the ortho-bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-bromophenyl)cyclobutane-1-carbonitrile | N/A |

| CAS Number | 28049-62-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrN | [1][2][4] |

| Molecular Weight | 236.11 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C or Room Temperature, sealed in a dry environment | [1][3] |

| Melting/Boiling Point | Data not consistently reported | [5][6] |

| Solubility | Likely low in water; soluble in organic solvents like DCM and EtOAc | [6] |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Classification is based on data for structurally similar compounds and should be treated as provisional.[7] |

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of safety protocols must be followed to minimize exposure risk. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls

-

Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][8]

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contamination occurs.[7][8]

-

Body Protection: A standard laboratory coat must be worn. For larger quantities, a chemically resistant apron is recommended.[5]

-

Respiratory Protection: If handling large quantities or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[5]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

-

Contaminated clothing should be removed immediately and laundered before reuse.[7]

Caption: Standard Laboratory Workflow for Handling Hazardous Solids.

Emergency Procedures

Prompt and correct action is critical in the event of an accidental exposure or spill.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-